DOLUTEGRAVIR SODIUM
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Overview
Description
The compound (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrazino-oxazine core, substituted with a difluorobenzyl group and a hydroxy-methyl-dioxo moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves multiple steps. One of the key steps includes the formation of the pyrido-pyrazino-oxazine core, which is achieved through a series of cyclization reactions. The difluorobenzyl group is introduced via a nucleophilic substitution reaction, while the hydroxy-methyl-dioxo moiety is incorporated through selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxo moiety can be reduced to form hydroxyl groups.
Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carbonylated, and substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves its interaction with specific molecular targets. The compound binds to certain enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido-pyrazino-oxazine derivatives with different substituents. Examples include:
- (4R,12AS)-N-(2,4-dichlorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt
- (4R,12AS)-N-(2,4-dimethylbenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt
Uniqueness
The uniqueness of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the difluorobenzyl group, in particular, enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C20H19F2N3NaO5 |
---|---|
Molecular Weight |
442.4 g/mol |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/t10-,15+;/m1./s1 |
InChI Key |
FOZLBAIXQATFFW-VSLILLSYSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |
Origin of Product |
United States |
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